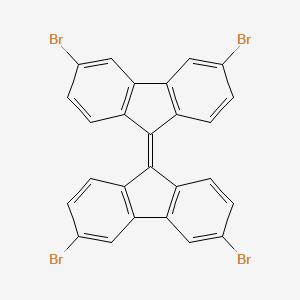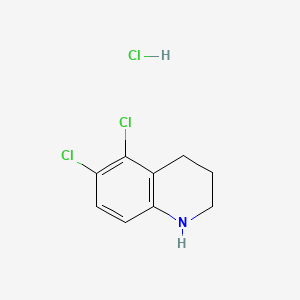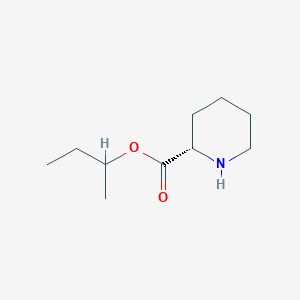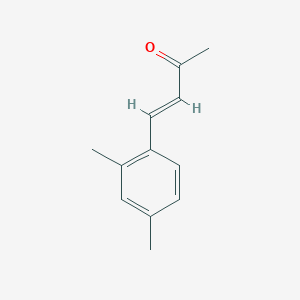
4-(2,4-Dimethylphenyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O It is a derivative of butenone, featuring a 2,4-dimethylphenyl group attached to the butenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with crotonic acid or its derivatives. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the Claisen-Schmidt condensation of 2,4-dimethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide (NaOH). This reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and minimize by-products.
化学反应分析
Types of Reactions
4-(2,4-Dimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, and sulfonated derivatives
科学研究应用
4-(2,4-Dimethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 4-(2,4-Dimethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and intermediates depend on the reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
4-Phenylbut-3-en-2-one: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.
4-(4-Methylphenyl)but-3-en-2-one: Similar structure with a 4-methylphenyl group.
4-(2,5-Dimethylphenyl)but-3-en-2-one: Similar structure with a 2,5-dimethylphenyl group.
Uniqueness
4-(2,4-Dimethylphenyl)but-3-en-2-one is unique due to the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This substitution pattern can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
(E)-4-(2,4-dimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4-8H,1-3H3/b7-5+ |
InChI 键 |
CDMRZWHEBWVEOH-FNORWQNLSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)C=CC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




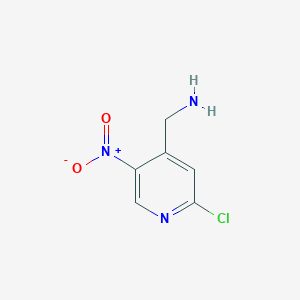
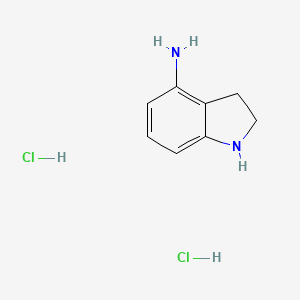
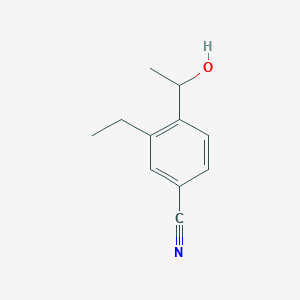
![4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)


![N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13652110.png)

